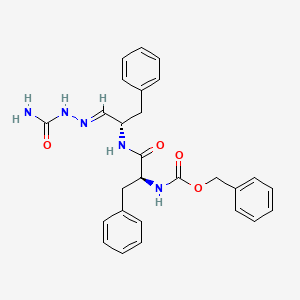

Z-Phe-phe-aldehyde semicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Phe-phe-aldehyde semicarbazone is a compound with the chemical formula C27H29N5O4 and a molecular weight of 487.55 It is a semicarbazone derivative, which means it contains a semicarbazide functional group

Métodos De Preparación

The synthesis of Z-Phe-phe-aldehyde semicarbazone typically involves the reaction of an aldehyde or ketone with semicarbazide. A practical one-pot synthesis method has been reported, where aldehydes or ketones react with hydrazine hydrate and phenylisocyanate in methanol . This method is efficient and yields high-purity products. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Análisis De Reacciones Químicas

Z-Phe-phe-aldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Z-Phe-Phe-aldehyde semicarbazone has been investigated for its potential as a peptide aldehyde inhibitor . Research indicates that it can effectively inhibit post-proline cleaving enzymes, which are crucial in various biological processes. In a study, peptide aldehyde inhibitors, including this compound, were synthesized and tested for their inhibitory effects on specific enzymes derived from the sperm of the ascidian H. roretzi. The results demonstrated that this compound exhibited significant inhibitory activity, highlighting its potential as a therapeutic agent in enzyme regulation .

Drug Delivery Systems

Recent advancements in nanomedicine have explored the use of semicarbazones, including this compound, in developing pH-responsive drug delivery systems . These systems utilize the unique properties of semicarbazones to release therapeutic agents in response to specific environmental triggers, such as pH changes in tumor microenvironments. For instance, studies have shown that semicarbazone linkages can be hydrolyzed under acidic conditions prevalent in tumors, leading to targeted drug release and enhanced therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound involves straightforward methodologies that allow for efficient preparation from corresponding aldehydes or ketones. Techniques such as ball-milling have been employed to produce semicarbazones with high yields and purity under solvent-free conditions. This method not only simplifies the synthesis process but also reduces waste, making it an environmentally friendly approach .

Case Study 1: Enzyme Inhibition

- Objective : To evaluate the inhibitory effects of this compound on post-proline cleaving enzymes.

- Methodology : The enzyme was preincubated with varying concentrations of this compound.

- Results : The compound demonstrated significant inhibition with a calculated inhibition constant (K_i) indicating its potency compared to other inhibitors tested .

Case Study 2: Tumor Targeting

- Objective : To assess the efficacy of pH-responsive nanomedicines incorporating this compound.

- Methodology : Nanoparticles were engineered to release drugs upon encountering acidic conditions typical of tumor environments.

- Results : Enhanced drug release was observed in acidic pH compared to neutral conditions, confirming the potential of this compound in targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of Z-Phe-phe-aldehyde semicarbazone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as cathepsin B, by binding to their active sites . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.

Comparación Con Compuestos Similares

Z-Phe-phe-aldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

Salicylaldehyde semicarbazone: Known for its anticancer and antioxidant activities.

Thiophene aldehyde semicarbazone: Exhibits antifungal properties.

Metaflumizone: An eco-friendly insecticide.

What sets this compound apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound for research and industrial applications.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c28-26(34)32-29-18-23(16-20-10-4-1-5-11-20)30-25(33)24(17-21-12-6-2-7-13-21)31-27(35)36-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,35)(H3,28,32,34)/b29-18+/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPADCOIDQRKGA-VIJJQIEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=NNC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](/C=N/NC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.